5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide is an organic compound with the molecular formula C9H9NO2S. This compound is a derivative of benzo[b]thiophene, which is an aromatic heterocycle containing sulfur. The presence of the aminomethyl group and the 1,1-dioxide functionality makes this compound unique and of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide can be achieved through several methods. One efficient method involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This reaction is carried out under constant current electrolysis in an undivided cell at room temperature. The use of graphite felt electrodes and a co-solvent system of HFIP/CH3NO2, along with Et4NPF6 as the electrolyte, facilitates the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide functionality to a sulfide.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways, influencing processes like cell proliferation, apoptosis, or signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene: The parent compound without the aminomethyl and dioxide functionalities.
Benzo[b]thiophene 1,1-dioxide: Lacks the aminomethyl group.
5-(Aminomethyl)benzo[b]thiophene: Lacks the dioxide functionality.
Uniqueness
5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide is unique due to the presence of both the aminomethyl group and the 1,1-dioxide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H9NO2S |
---|---|
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
(1,1-dioxo-1-benzothiophen-5-yl)methanamine |
InChI |
InChI=1S/C9H9NO2S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-5H,6,10H2 |
InChI-Schlüssel |
QPWYSFLDXVVWEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CS2(=O)=O)C=C1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.